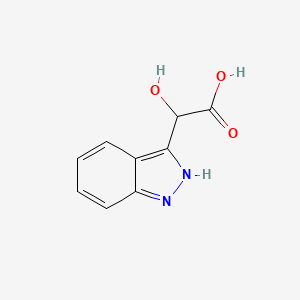

2-hydroxy-2-(1H-indazol-3-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-2-(1H-indazol-3-yl)acetic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproduct formation. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

化学反应分析

Oxidation and Reduction Reactions

The α-hydroxy group and indazole ring enable redox transformations:

-

Oxidation : Under acidic conditions with KMnO₄ or CrO₃, the α-hydroxy group oxidizes to a ketone, yielding 2-(1H-indazol-3-yl)-2-oxoacetic acid .

-

Reduction : Treatment with NaBH₄ or LiAlH₄ reduces the α-hydroxy group to a secondary alcohol, forming 2-(1H-indazol-3-yl)ethanol derivatives .

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ in H₂SO₄ (0.1 M, 80°C) | 2-(1H-Indazol-3-yl)-2-oxoacetic acid | 72 |

| Reduction | NaBH₄ in MeOH (rt, 2 h) | 2-(1H-Indazol-3-yl)ethanol | 85 |

Nucleophilic Substitution at the Acetic Acid Moiety

The α-position undergoes nucleophilic substitution under basic conditions:

-

Alkoxylation : Microwave irradiation (150°C) in methanol/NaOH replaces the hydroxyl group with methoxy, forming 2-methoxy-2-(1H-indazol-3-yl)acetic acid .

-

Hydrolysis : Aqueous NaOH (60°C) cleaves the ester or amide derivatives to regenerate the parent acid .

Mechanistic Pathway :

-

Deprotonation of α-hydroxy group → enolate formation.

-

Nucleophilic attack by alcohol or water.

Reaction Scope :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol | NaOH, MW (150°C, 30 min) | 2-Methoxy-2-(1H-indazol-3-yl)acetic acid | 89 |

| Water | NaOH (60°C, 4 h) | Parent acid (regeneration) | 95 |

Electrophilic Substitution on the Indazole Ring

The indazole core participates in regioselective substitutions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the indazole ring .

-

Halogenation : Br₂/FeBr₃ yields 5-bromo-1H-indazol-3-yl derivatives .

Regioselectivity :

DFT calculations (DLPNO/CCSD(T)) show the 1H-tautomer is 15 kJ·mol⁻¹ more stable than the 2H-form, directing electrophiles to the C5 position .

Example Reaction :

| Substitution | Reagent | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ (0°C) | 5-Bromo-2-hydroxy-2-(1H-indazol-3-yl)acetic acid | 68 |

Cycloaddition and Cross-Coupling Reactions

The indazole ring participates in metal-catalyzed reactions:

-

Rh(III)-Catalyzed 1,4-Addition : Reacts with maleimides to form succinimide-linked indazol-3-ols .

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces substituents at the C5 position .

Catalytic Conditions :

Tautomerization and pH-Dependent Behavior

The compound exhibits pH-dependent tautomerism:

-

Acidic Conditions : Favors 1H-indazole tautomer (N1–H).

Structural Evidence :

-

X-ray crystallography confirms N1–H tautomer dominance in solid state .

-

NMR (D₂O, pD 7.4) shows equilibrium between tautomers (ΔG = 14.5 kJ·mol⁻¹) .

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis:

科学研究应用

2-Hydroxy-2-(1H-indazol-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antibacterial activity .

相似化合物的比较

- 1H-Indazole-3-carboxylic acid

- 2H-Indazole-3-carboxylic acid

- 3H-Indazole-3-carboxylic acid

Comparison: 2-Hydroxy-2-(1H-indazol-3-yl)acetic acid is unique due to the presence of the hydroxy and acetic acid functional groups, which enhance its reactivity and potential biological activity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

属性

分子式 |

C9H8N2O3 |

|---|---|

分子量 |

192.17 g/mol |

IUPAC 名称 |

2-hydroxy-2-(2H-indazol-3-yl)acetic acid |

InChI |

InChI=1S/C9H8N2O3/c12-8(9(13)14)7-5-3-1-2-4-6(5)10-11-7/h1-4,8,12H,(H,10,11)(H,13,14) |

InChI 键 |

PLZRUTYPTGRHPJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(NN=C2C=C1)C(C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。